2-Bromobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPYXVIHDRDPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379951 | |
| Record name | 2-bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54624-57-6 | |
| Record name | 2-bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical properties of 2-Bromobenzimidazole (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 2-Bromobenzimidazole
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its melting point and solubility. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This guide includes quantitative data, detailed experimental protocols for property determination, and workflow visualizations to facilitate understanding and application in a laboratory setting.
Physical Properties of this compound
This compound is a substituted benzimidazole used in the preparation of various biologically active compounds, including antiviral and anti-cancer agents[1][2]. Understanding its physical properties is crucial for its handling, storage, and application in chemical synthesis and pharmaceutical formulation.
Data Summary
The table below summarizes the reported melting point and solubility of this compound.
| Physical Property | Value |
| Melting Point | 191-196 °C[1][3] |
| 192 °C[2] | |
| 195-201 °C | |
| Solubility | Soluble in DMSO and Methanol. |
| Insoluble in water. |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the melting point and solubility of this compound.
Melting Point Determination
The melting point of an organic solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while a broad melting range at a lower temperature suggests the presence of impurities. The capillary method using a melting point apparatus is a common and reliable technique.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus and heated slowly.
-
Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This provides the melting point range. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the melting point is approached.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., recrystallization), and formulation. A systematic approach is often used to classify a compound's solubility.
Protocol:
-
Initial Solvent Test (Water): To a small test tube containing approximately 10-20 mg of this compound, add about 0.5 mL of deionized water. Agitate the mixture vigorously for about 60 seconds. Observe if the solid dissolves completely.
-
Organic Solvent Tests: Repeat the process with other solvents of interest, such as methanol and DMSO. Use a fresh, dry test tube for each solvent.
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Observation and Classification: A compound is classified as "soluble" if it dissolves completely. If it does not, it is deemed "insoluble" in that particular solvent.
References
Synthesis of 2-Bromobenzimidazole from o-Phenylenediamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a robust two-step synthetic route for the preparation of 2-bromobenzimidazole, a valuable building block in medicinal chemistry and drug development, starting from o-phenylenediamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and experimental workflow.
Synthetic Strategy
The synthesis of this compound from o-phenylenediamine is most effectively achieved through a two-step process. The initial step involves the cyclization of o-phenylenediamine with urea to form the stable intermediate, 2-hydroxybenzimidazole (also known as benzimidazol-2-one). The subsequent step involves the conversion of the hydroxyl group at the 2-position to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide. This strategy circumvents the difficulties of direct bromination at the C2 position of a pre-formed benzimidazole ring and provides a reliable route to the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound from o-phenylenediamine.
| Parameter | Step 1: 2-Hydroxybenzimidazole Synthesis | Step 2: this compound Synthesis |
| Reactants | o-Phenylenediamine, Urea, Hydrochloric Acid | 2-Hydroxybenzimidazole, Phosphorus Oxybromide |
| Molar Ratio (Reactant:Reagent) | o-Phenylenediamine : Urea (1:1) | 2-Hydroxybenzimidazole : POBr₃ (in excess) |
| Solvent | Water (initially), reaction neat or in high-boiling solvent | Neat (POBr₃ acts as solvent and reagent) |
| Catalyst | Hydrochloric Acid (promoter) | Not applicable |
| Reaction Temperature | 140-150°C[1] | Reflux (approx. 155°C, boiling point of POBr₃) |
| Reaction Time | 4 hours[1] | 1-2 hours |
| Product Yield | 85-86%[1] | High (expected, by analogy to chlorination) |
| Work-up | Neutralization with NaOH, filtration, washing[1] | Quenching with ice-water, neutralization, extraction |
| Purification | Recrystallization | Column chromatography or recrystallization |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxybenzimidazole
This protocol is adapted from a high-yield procedure for the synthesis of 2-hydroxybenzimidazole.[1]
Materials:
-
o-Phenylenediamine
-
Urea
-
Hydrochloric acid (36-38%)
-
Sodium hydroxide solution (30%)
-
Water
-
Reaction kettle/Round-bottom flask with reflux condenser and overhead stirrer
-
Heating mantle
Procedure:
-
To a reaction kettle, add o-phenylenediamine (108 g) and 36-38% hydrochloric acid (101.4 g).
-
Stir the mixture to ensure homogeneity.
-
Heat the mixture under reduced pressure to remove water.
-
Add urea (66 g) to the reaction mixture.
-
Heat the mixture to 140-150°C and maintain this temperature for 4 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool down.
-
Add 200 g of water to the reaction mixture.
-
Slowly add 30% sodium hydroxide solution while stirring until the pH of the solution reaches 7-8.
-
A solid precipitate of 2-hydroxybenzimidazole will form.
-
Collect the solid by suction filtration and wash it thoroughly with water.
-
Dry the product under reduced pressure to obtain white solid 2-hydroxybenzimidazole.
Step 2: Synthesis of this compound
This protocol is based on the analogous and well-established synthesis of 2-chlorobenzimidazole from 2-hydroxybenzimidazole using phosphorus oxychloride. Phosphorus oxybromide is employed as the brominating agent.
Materials:
-
2-Hydroxybenzimidazole
-
Phosphorus oxybromide (POBr₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, place 2-hydroxybenzimidazole and an excess of phosphorus oxybromide (e.g., a 3-5 fold molar excess).
-
Heat the mixture to reflux (the boiling point of POBr₃ is approximately 155°C) and maintain for 1-2 hours. The solid 2-hydroxybenzimidazole should dissolve.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This quenching step is highly exothermic and will generate HBr gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Reaction Pathway
Caption: Reaction pathway for the two-step synthesis of this compound.
Experimental Workflow
References
Spectroscopic Data of 2-Bromobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzimidazole (C₇H₅BrN₂), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for compound identification, characterization, and quality control. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy in research and development settings.
Core Spectroscopic Data
The following tables summarize the key quantitative data for the spectroscopic analysis of this compound. It is important to note that while extensive searches have been conducted, a complete, publicly available, high-resolution experimental dataset for this compound is not readily accessible. Therefore, the presented data is a combination of information from publicly available databases and typical, expected values derived from the analysis of structurally similar benzimidazole derivatives.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| ¹H NMR (Typical) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| NH | ~12.0 - 13.0 | br s | Imidazole N-H |
| H-4/H-7 | ~7.5 - 7.7 | m | Aromatic C-H |
| H-5/H-6 | ~7.2 - 7.4 | m | Aromatic C-H |
| ¹³C NMR (Typical) | Chemical Shift (δ) ppm | Assignment | |
| C2 | ~142.0 | C-Br | |
| C4/C7 | ~115.0 - 120.0 | Aromatic C-H | |
| C5/C6 | ~122.0 - 125.0 | Aromatic C-H | |
| C3a/C7a | ~135.0 - 140.0 | Bridgehead C |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the N-H signal is due to proton exchange. The equivalence of C4/C7 and C5/C6 signals is due to the tautomerism in the benzimidazole ring.
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | N-H stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 - 1580 | Medium | C=N stretching |
| ~1450 - 1400 | Strong | Aromatic C=C stretching |
| ~800 - 700 | Strong | C-H out-of-plane bending |
| ~600 - 500 | Medium | C-Br stretching |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value | Notes |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | [1] |
| Monoisotopic Mass | 195.96361 Da | [1] |
| Expected M+ Peak | m/z 196 | Corresponding to the ⁷⁹Br isotope. |
| Expected M+2 Peak | m/z 198 | Corresponding to the ⁸¹Br isotope, with approximately equal intensity to the M+ peak. |
| Major Fragment | m/z 117 | Loss of Br radical. |
| Other Fragments | m/z 90, 63 | Further fragmentation of the benzimidazole ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a standard 30° pulse.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to obtain a good spectrum due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
Thin Film Method: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Scan the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is commonly used.
-
Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source is typically used for the initial characterization of small organic molecules.
-
Ionization:
-
Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and the characteristic isotopic pattern for bromine (M+ and M+2 peaks of similar intensity). Interpret the fragmentation pattern to confirm the structure. The molecular ion of benzimidazoles is often the base peak in the mass spectrum[2].
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, outlining how different techniques are employed to elucidate its chemical structure.
Caption: Workflow for the structural elucidation of this compound using spectroscopic techniques.
References
2-Bromobenzimidazole: A Versatile Synthetic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide
Introduction
Benzimidazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science, owing to their diverse pharmacological activities and unique photophysical properties. Among the functionalized benzimidazoles, 2-Bromobenzimidazole stands out as a highly versatile and valuable synthetic building block. The presence of a reactive bromine atom at the 2-position of the benzimidazole core allows for a wide array of post-synthetic modifications, making it an ideal starting material for the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in key synthetic transformations. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological signaling cascades are presented to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science. The benzimidazole core is structurally similar to naturally occurring purines, which allows benzimidazole-containing compounds to interact with various biopolymers. Derivatives of benzimidazole have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3]
Physicochemical Properties of this compound
This compound is a stable, off-white to light brown solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [4] |
| Molecular Weight | 197.03 g/mol | [4] |
| Melting Point | 191-196 °C | |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in DMSO and Methanol; Insoluble in water. | |
| pKa | 9.81 ± 0.10 (Predicted) | |
| UV λmax | 280 nm | |
| InChI Key | PHPYXVIHDRDPDI-UHFFFAOYSA-N | |
| CAS Number | 54624-57-6 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 12.8 (br s, 1H, NH), 7.55-7.65 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 140.0, 133.0, 123.0, 122.0, 115.0, 114.0.
-
IR (KBr, cm⁻¹) : ~3440 (N-H stretching), ~1620 (C=N stretching).
Synthesis of this compound
Several synthetic routes to this compound have been reported. Two common and reliable methods are detailed below.
Method 1: From o-Phenylenediamine and Cyanogen Bromide
This method provides a direct route to 2-aminobenzimidazole, which can be subsequently converted to this compound. However, a more direct approach involves the reaction with cyanogen bromide under controlled conditions.
Experimental Protocol:
-
To a stirred solution of o-phenylenediamine (1.0 eq.) in a suitable solvent such as aqueous methanol, add cyanogen bromide (1.1 eq.) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: From 2-Mercaptobenzimidazole
This two-step procedure involves the synthesis of 2-mercaptobenzimidazole followed by a desulfurization-bromination reaction.
Step 1: Synthesis of 2-Mercaptobenzimidazole
Experimental Protocol:
-
A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 mL), and water (45 mL) is refluxed for 3 hours.
-
Activated charcoal (Norit) is added, and the mixture is refluxed for an additional 10 minutes.
-
The hot solution is filtered, and the filtrate is heated to 60-70 °C.
-
Warm water (300 mL) is added, followed by the addition of acetic acid (25 mL in 50 mL of water) with stirring.
-
The mixture is cooled to allow for crystallization. The resulting white crystals of 2-mercaptobenzimidazole are collected by filtration and dried.
Step 2: Synthesis of this compound from 2-Mercaptobenzimidazole
Experimental Protocol:
-
To a cooled (0-5 °C) solution of 2-mercaptobenzimidazole (1.0 eq.) in a mixture of methanol and 48% hydrobromic acid, add bromine (2.5 eq.) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Cool the reaction mixture and filter the solid precipitate.
-
The collected solid is then suspended in methanol and neutralized with aqueous ammonium hydroxide.
-
The pH is adjusted to ~6.5 with acetic acid, and the mixture is cooled.
-
The product is collected by filtration, washed with water, and dried to yield this compound.
This compound as a Synthetic Building Block
The reactivity of the C-Br bond at the 2-position of the benzimidazole ring makes this compound an excellent substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst and a base.
General Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) is added, and the reaction mixture is heated to 80-110 °C.
-
The reaction is monitored by TLC or LC-MS. Upon completion (typically 2-24 hours), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Suzuki-Miyaura Coupling Reactions of 2-Halobenzimidazoles:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 2 | 1-Cyclohexyl-2-iodobenzimidazole | 4-Methoxyphenylboronic acid | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 92 |
| 3 | 1-Cyclohexyl-2-iodobenzimidazole | 3-Thienylboronic acid | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.6 | 85 |
| 4 | 5-Chloro-1H-benzimidazole | 4-(Trifluoromethyl)phenylboronic acid | P1 (precatalyst) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| 5 | 5-Bromo-1H-benzimidazole | 2-Naphthylboronic acid | P1 (precatalyst) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 90 |
*Yields are based on similar reactions reported in the literature and serve as a general guide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines.
General Experimental Protocol:
-
To a dry reaction flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, followed by the addition of a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.).
-
The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Representative Buchwald-Hartwig Amination Reactions:
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 94 |
| 2 | This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 88 |
| 3 | 2-Bromo-6-isopropylpyrazine | Piperidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 91 |
| 4 | 1-(Allyloxy)-2-bromobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
*Yields are based on similar reactions reported in the literature and serve as a general guide.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds. This compound can be coupled with phenols and anilines under Ullmann conditions.
General Experimental Protocol:
-
In a reaction tube, combine this compound (1.0 eq.), the phenol or aniline (1.5 eq.), a copper catalyst (e.g., CuI, CuO, 10-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
The tube is sealed and heated to 110-150 °C in a suitable solvent (e.g., DMSO, DMF).
-
After 24-48 hours, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Representative Ullmann Condensation Reactions:
| Entry | Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenol | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 75 |
| 2 | This compound | 4-Methoxyphenol | CuO (15) | 1,10-phenanthroline (30) | Cs₂CO₃ | DMF | 130 | 82 |
| 3 | 5-Iodo-1,2,3-triiodobenzene | Phenol | CuI (10) | None | K₂CO₃ | DMF | 110 | 85 |
| 4 | 1-Iodo-2-nitrobenzene | Aniline | Cu₂O (10) | None | K₂CO₃ | NMP | 150 | 78 |
*Yields are based on similar reactions reported in the literature and serve as a general guide.
Applications in Medicinal Chemistry
This compound is a key starting material for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs.
Inhibition of the MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling pathway is implicated in cell proliferation, survival, and differentiation, and its dysregulation is associated with various cancers. Certain 2-aryl benzimidazole derivatives have been identified as inhibitors of this pathway.
Caption: Inhibition of the MEK5/ERK5 signaling pathway by a 2-aryl benzimidazole derivative.
Multi-Step Synthesis of a Kinase Inhibitor
The following workflow illustrates a general synthetic route to a potential multi-kinase inhibitor starting from this compound. This example demonstrates the utility of this building block in constructing complex drug-like molecules.
Caption: A general multi-step synthesis workflow for a kinase inhibitor from this compound.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate with broad applications in drug discovery and materials science. Its utility is demonstrated through its successful employment in a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations. The ability to easily introduce diverse functionalities at the 2-position of the benzimidazole scaffold makes it an invaluable tool for the generation of compound libraries for biological screening and the development of novel functional materials. The experimental protocols and data provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of benzimidazole-based compounds.
References
- 1. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
Stability and Storage of 2-Bromobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromobenzimidazole. Due to the limited availability of specific stability data for this compound, this document integrates general knowledge of benzimidazole chemistry with available information on related halo-substituted benzimidazoles to offer a thorough guide for handling and storage.
Core Stability Profile
Like other benzimidazole derivatives, this compound is generally stable in solid form under controlled conditions. However, it may be susceptible to degradation in solution, particularly when exposed to light or harsh pH environments. The bromine atom at the 2-position influences the electron density of the imidazole ring, which can affect its reactivity and degradation pathways.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling guidelines are recommended:
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[1][2] | Provides a stable environment and prevents potential thermal degradation. |
| Light | Keep in a dark place[1][2] | Benzimidazole derivatives can be photosensitive. Protection from light minimizes the risk of photodegradation. |
| Atmosphere | Sealed in a dry environment | The compound may be moisture-sensitive. A dry, inert atmosphere is ideal to prevent hydrolysis. |
| Container | Tightly closed container | Prevents exposure to moisture and atmospheric contaminants. |
| Ventilation | Well-ventilated place | General safety precaution for handling chemical solids. |
Handling Precautions:
-
Store away from strong oxidizing agents.
-
Causes skin and serious eye irritation. May cause respiratory irritation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, based on the chemistry of benzimidazoles and halo-aromatic compounds, the following degradation routes are plausible under forced degradation conditions:
-
Hydrolysis: Under acidic or basic conditions, the imidazole ring may undergo cleavage. The C-Br bond is generally stable to hydrolysis, but extreme conditions could potentially lead to the formation of 2-hydroxybenzimidazole.
-
Oxidation: Strong oxidizing agents could potentially oxidize the benzimidazole ring system, leading to a variety of degradation products.
-
Photodegradation: Exposure to UV or visible light, especially in solution, could lead to the formation of radical species and subsequent degradation products. This is a common degradation pathway for many benzimidazole-containing compounds.
A proposed logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for Forced Degradation Study of this compound.
Experimental Protocols
The following is a general protocol for a forced degradation study of this compound, designed to assess its intrinsic stability and identify potential degradation products. This protocol should be adapted based on the specific analytical capabilities and objectives of the researcher.
Objective: To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a photodiode array (PDA) or UV detector
-
LC-MS/MS system for degradant identification (recommended)
-
pH meter
-
Photostability chamber
-
Oven
Table 2: Protocol for Forced Degradation Study of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). 2. Dilute an aliquot with 0.1 M HCl to a final concentration of approximately 100 µg/mL. 3. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound as in the acid hydrolysis protocol. 2. Dilute an aliquot with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. 3. Reflux the solution at 60°C for a specified period. 4. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound. 2. Dilute an aliquot with 3% H₂O₂ to a final concentration of approximately 100 µg/mL. 3. Keep the solution at room temperature, protected from light, for a specified period. 4. At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis. |
| Photodegradation | 1. Prepare a 100 µg/mL solution of this compound in a suitable solvent system. 2. Expose the solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 3. A control sample should be wrapped in aluminum foil to protect it from light. 4. Analyze the samples by HPLC at appropriate time intervals. |
| Thermal Degradation | 1. Place the solid this compound in an oven at a specified temperature (e.g., 60°C or 80°C) for a defined period. 2. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis. |
Analytical Method:
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode. The detection wavelength should be selected based on the UV spectrum of this compound.
Inferred Degradation Logic
Based on the expected reactivity, a logical flow for the degradation of this compound under hydrolytic conditions can be proposed. The primary site of attack under harsh pH and elevated temperature would likely be the imidazole ring.
Caption: Inferred Hydrolytic Degradation Logic for this compound.
Disclaimer: The information provided in this guide is intended for experienced researchers and is based on available data and general chemical principles. It is essential to perform specific stability studies on this compound to determine its stability profile for any particular application. Always adhere to appropriate laboratory safety practices when handling this compound.
References
An In-depth Technical Guide to the Natural and Synthetic Sources of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic heterocyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows for interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the natural and synthetic sources of benzimidazole compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Natural Sources of Benzimidazole Compounds
While the vast majority of bioactive benzimidazole derivatives are synthetic, the core structure is present in some key natural products.
Vitamin B12: The Most Prominent Natural Benzimidazole
The most significant naturally occurring benzimidazole is N-ribosyl-dimethylbenzimidazole , which serves as the α-axial ligand for the cobalt ion in Vitamin B12 (cobalamin).[2] This complex organometallic cofactor is essential for various metabolic processes in animals, including DNA synthesis and fatty acid metabolism. The 5,6-dimethylbenzimidazole moiety is biosynthesized in certain bacteria from flavin mononucleotide (FMN).[2]
Table 1: Natural Benzimidazole Source and Significance
| Natural Source | Benzimidazole Compound | Significance |
| Vitamin B12 (from microbial synthesis) | N-ribosyl-dimethylbenzimidazole | Essential cofactor for metabolic enzymes. |
Due to its integral role within the complex Vitamin B12 structure, the isolation of N-ribosyl-dimethylbenzimidazole as a separate entity from natural sources for use as a chemical starting material is not a common practice. Its presence, however, underscores the biological relevance of the benzimidazole scaffold.
Marine Sources: A Reservoir of Imidazole and Indole Alkaloids
Marine organisms, particularly sponges and actinobacteria, are a rich source of diverse alkaloids, including those with imidazole and indole structures, which are structurally related to benzimidazoles.[3][4] While the direct isolation of a wide variety of benzimidazole compounds from these sources is not as prevalent as that of other alkaloid classes, the marine environment remains a promising frontier for the discovery of novel benzimidazole-containing natural products. Research in this area is ongoing, with a focus on identifying new bioactive molecules.
Synthetic Sources of Benzimidazole Compounds
The versatility of the benzimidazole scaffold has led to the development of a multitude of synthetic methodologies for its derivatization. The most common and direct route involves the condensation of o-phenylenediamine with various electrophilic partners.
Synthesis from o-Phenylenediamine and Aldehydes
The reaction of o-phenylenediamine with aldehydes is a widely used method for the synthesis of 2-substituted benzimidazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final product. A variety of catalysts and reaction conditions have been developed to optimize this process for efficiency and yield.
Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ammonium Chloride (30 mol%) | Ethanol | 2.5 h | 92 | |
| 4-Methoxybenzaldehyde | Ammonium Chloride (30 mol%) | Ethanol | 3 h | 90 | |
| Benzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | 30 min | 95 | |
| 4-Nitrobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | 45 min | 92 | |
| 4-Methylbenzaldehyde | Au/TiO2 (1 mol% Au) | CHCl3:MeOH (3:1) | 2 h | 96 | |
| 4-Fluorobenzaldehyde | Zn-BNT | Acetonitrile | 15 min (Microwave) | 94 | |
| 4-Chlorobenzaldehyde | Zn-BNT | Acetonitrile | 15 min (Microwave) | 92 |
Synthesis from o-Phenylenediamine and Carboxylic Acids
The condensation of o-phenylenediamine with carboxylic acids is another fundamental method for the synthesis of 2-substituted benzimidazoles. This reaction often requires acidic conditions and elevated temperatures to drive the dehydration process.
Table 3: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids
| Carboxylic Acid | Catalyst/Conditions | Time | Yield (%) | Reference |
| Formic Acid | 100°C | 2 h | 83-85 | |
| Acetic Acid | Reflux | - | 68 | |
| Benzoic Acid | p-TSOH, Toluene | 2-3 h (Reflux) | - | |
| Salicylic Acid | p-TSOH, Toluene | 2-3 h (Reflux) | - |
Experimental Protocols
General Protocol for the Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This protocol is adapted from a well-established method for the synthesis of the parent benzimidazole.
Materials:
-
o-phenylenediamine (54 g, 0.5 mole)
-
90% Formic acid (32 cc, 34.6 g, 0.75 mole)
-
10% Sodium hydroxide solution
-
Deionized water
-
Decolorizing carbon (e.g., Norite)
Procedure:
-
In a 500-cc round-bottomed flask, combine o-phenylenediamine and 90% formic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration, rinsing the flask with ice-cold water to transfer all the solid.
-
Press the crude product on the filter and wash with approximately 50 cc of cold water.
-
For purification, dissolve the crude benzimidazole in 750 cc of boiling water in a 1.5-L beaker.
-
Add about 2 g of decolorizing carbon and digest the solution for fifteen minutes.
-
Filter the hot solution rapidly through a pre-heated filter.
-
Cool the filtrate to 10–15°C to crystallize the product.
-
Filter the purified benzimidazole, wash with 50 cc of cold water, and dry at 100°C.
Expected Yield: 49–50.5 g (83–85% of the theoretical amount).
General Protocol for the Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles from Aldehydes
This protocol describes an environmentally friendly and cost-effective method.
Materials:
-
o-phenylenediamine (0.92 mmol)
-
Substituted aldehyde (0.92 mmol)
-
Ammonium chloride (NH4Cl) (0.15 g, 30 mol%)
-
Ethanol (4 mL)
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine and a substituted aldehyde in ethanol, add ammonium chloride.
-
Stir the resulting mixture at 80-90°C for the time specified in Table 2.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1, v/v) eluent system.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product and wash it twice with water.
-
Dry the product and purify by recrystallization from ethanol.
General Protocol for the Synthesis of Benzimidazoles from Carboxylic Acids using p-TSOH
This method utilizes p-toluenesulfonic acid as a catalyst.
Materials:
-
o-phenylenediamine (0.01 mol)
-
Carboxylic acid (0.01 mol)
-
p-Toluenesulfonic acid (p-TSOH) (20 ml)
-
Toluene (10 ml)
Procedure:
-
In a round-bottom flask, mix o-phenylenediamine, the carboxylic acid, and toluene.
-
Add p-TSOH to the mixture.
-
Reflux the mixture for 2-3 hours.
-
After cooling, filter the reaction mixture to collect the product.
-
Dry the collected solid.
Signaling Pathways and Experimental Workflows
Benzimidazole derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.
General Experimental Workflow for Benzimidazole Synthesis
The synthesis of benzimidazole derivatives typically follows a general workflow from starting materials to the purified product.
Benzimidazole Derivatives as Kinase Inhibitors: Targeting the EGFR Pathway
Many benzimidazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling pathways like the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival.
Activation of the p53 Tumor Suppressor Pathway by Benzimidazole Derivatives
The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. In many cancers, p53 is inactivated by its negative regulators, MDM2 and MDMX. Certain benzimidazole compounds have been shown to activate the p53 pathway by downregulating the expression of MDM2 and MDMX. This leads to an increase in p53 protein levels and the transcription of its target genes, such as p21, which results in cell cycle arrest and apoptosis.
Conclusion
The benzimidazole nucleus continues to be a cornerstone of modern medicinal chemistry. While its natural occurrences are limited but significant, the true potential of this scaffold has been unlocked through decades of synthetic exploration. The diverse and efficient synthetic routes available allow for the creation of vast libraries of benzimidazole derivatives for drug discovery programs. A deep understanding of their mechanisms of action, particularly their ability to modulate critical signaling pathways, will continue to drive the development of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of vitamin B12. Transformation of riboflavin 2H-labeled in the 1'R position of 1'S position into 5,6-dimethylbenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds.[1] Molecules incorporating this structure exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The synthesis of 2-substituted benzimidazoles is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylbenzimidazoles from 2-halobenzimidazole precursors.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction of 2-Bromobenzimidazole with various arylboronic acids. This reaction is a key transformation for accessing a diverse library of 2-arylbenzimidazole derivatives, which are valuable intermediates for the development of novel therapeutic agents.
Reaction Principle and Scope
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The use of this compound as the halide partner allows for the direct introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzimidazole core. This method is compatible with a variety of functional groups and generally proceeds under mild reaction conditions, offering high yields and a broad substrate scope.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of 2-halobenzimidazoles with various arylboronic acids. While specific conditions may require optimization for individual substrates, these examples provide a solid starting point for reaction development.
Table 1: Suzuki Coupling of 2-Iodo-1-cyclopentyl-1H-benzo[d]imidazole with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Cyclopentyl-2-phenyl-1H-benzo[d]imidazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Cyclopentyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 82 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1-cyclopentyl-1H-benzo[d]imidazole | 88 |
| 4 | 4-Nitrophenylboronic acid | 1-Cyclopentyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 75 |
| 5 | 4-Acetylphenylboronic acid | 1-(4-(1-Cyclopentyl-1H-benzo[d]imidazol-2-yl)phenyl)ethan-1-one | 80 |
| 6 | Thiophen-2-ylboronic acid | 1-Cyclopentyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole | 78 |
| 7 | Pyridin-3-ylboronic acid | 1-Cyclopentyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 72 |
Reaction Conditions: 2-Iodo-1-cyclopentyl-1H-benzo[d]imidazole (1.0 equiv), Boronic acid (1.6 equiv), PdCl2 (5 mol%), SPhos (10 mol%), Cs2CO3 (2.0 equiv), Dioxane, Microwave irradiation at 120 °C for 30-40 minutes.
Table 2: Suzuki Coupling of N-Protected-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole
| Entry | Boronic Acid | Protecting Group | Yield (%) |
| 1 | Phenylboronic acid | Benzyl | 30 |
| 2 | Phenylboronic acid | Boc | 81 |
Reaction Conditions (Entry 1): N-Benzyl-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole (1.0 equiv), Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3, DME/EtOH (1:1), 90 °C, 72 h. Reaction Conditions (Entry 2): N-Boc-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole (1.0 equiv), Phenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O (4:1), 80 °C, 24 h.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzimidazole.
Protocol for Microwave-Assisted Suzuki Coupling of 2-Iodo-1-substituted-benzimidazole
Materials:
-
2-Iodo-1-substituted-benzimidazole
-
Aryl or heteroarylboronic acid
-
PdCl₂
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cs₂CO₃
-
Anhydrous 1,4-Dioxane
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the 2-iodo-1-substituted-benzimidazole (1.0 equiv), PdCl₂ (5 mol%), and SPhos (10 mol%).
-
Seal the vial and degas by purging with an inert gas for 10 minutes.
-
Add the aryl/heteroarylboronic acid (1.6 equiv) and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous 1,4-Dioxane and degas the reaction mixture for another five minutes.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30-40 minutes.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add 10 mL of water and extract the mixture with ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Drug Development: 2-Arylbenzimidazoles as DNA Gyrase Inhibitors
2-Arylbenzimidazole derivatives have been identified as promising inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria. This enzyme is a validated target for antibacterial drugs, and the development of new inhibitors is crucial to combat the rise of antibiotic resistance. The Suzuki coupling reaction is a key step in the synthesis of these potential drug candidates.
Experimental Workflow for Screening DNA Gyrase Inhibitors
The following diagram illustrates a typical workflow for the synthesis and evaluation of 2-arylbenzimidazole derivatives as DNA gyrase inhibitors.
Caption: Experimental workflow for the synthesis and screening of 2-arylbenzimidazole DNA gyrase inhibitors.
Signaling Pathway: Inhibition of DNA Gyrase
DNA gyrase, a heterotetramer composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process essential for DNA replication. 2-Arylbenzimidazole inhibitors are thought to target the ATP-binding site on the GyrB subunit, preventing the ATP hydrolysis required for the enzyme's function. This leads to the inhibition of DNA replication and ultimately, bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition by 2-arylbenzimidazoles.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective and versatile method for the synthesis of 2-arylbenzimidazole derivatives. These compounds are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents, particularly as novel antibacterial agents targeting DNA gyrase. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of new benzimidazole-based drugs.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. old.rrjournals.com [old.rrjournals.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromobenzimidazole. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse library of 2-substituted benzimidazoles. These products are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.
Introduction to 2-Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Substitution at the 2-position of the benzimidazole ring has been shown to modulate the biological activity of these compounds, leading to the development of potent antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3][4] Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the synthesis of these valuable compounds from readily available this compound.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for the palladium-catalyzed cross-coupling of this compound involves the reaction of the substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzimidazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, reacting this compound with various aryl- or heteroarylboronic acids. This reaction is widely used for the synthesis of 2-arylbenzimidazoles, which are precursors to many pharmaceutical compounds.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-halobenzimidazole derivatives with various boronic acids. Note that some examples utilize 2-iodo or N-substituted benzimidazoles, which exhibit similar reactivity to this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Tolylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 91 | [3] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 88 | |
| 3 | 3-Nitrophenylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 0.5 | 75 | |
| 4 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 2 | 89 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
DMF/H₂O (4:1, 5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the DMF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzimidazole.
Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzimidazoles
The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and a wide range of primary and secondary amines. This reaction is a key step in the synthesis of 2-aminobenzimidazole derivatives, which are important pharmacophores.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of bromo-benzimidazole derivatives.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(Methylsulfonyl)aniline | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) | |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | 85 | |
| 3 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 | General Protocol |
| 4 | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu | Dioxane | 100 | 24 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 2-Alkynylbenzimidazoles
The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylbenzimidazoles. These compounds are valuable intermediates in organic synthesis and have applications in materials science and medicinal chemistry.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Quantitative Data for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of halo-heterocycles with terminal alkynes.
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | | | 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | | | 3 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | - | DBU | THF | RT | 1 | 95 | | | 4 | 4-Iodotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Toluene | 70 | 6 | 91 | General Protocol |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous DMF (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 2-Alkenylbenzimidazoles
The Heck coupling reaction provides a method for the synthesis of 2-alkenylbenzimidazoles by reacting this compound with an alkene in the presence of a palladium catalyst and a base.
References
Application of 2-Bromobenzimidazole in Antiviral Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purine nucleosides allows it to interact with a variety of biological targets, including viral enzymes and proteins. The introduction of a bromine atom at the 2-position of the benzimidazole ring can significantly modulate the compound's electronic properties, lipophilicity, and binding interactions, making 2-bromobenzimidazole a promising starting point for the development of novel antiviral agents. This document provides an overview of the applications of this compound derivatives in antiviral research, along with detailed protocols for their synthesis and evaluation.
Antiviral Activity of this compound Derivatives
Derivatives of this compound have demonstrated inhibitory activity against a range of DNA and RNA viruses. The bromo-substituent at the 2-position has been shown to be a key feature for the antiviral potency of some of these compounds.
Quantitative Antiviral and Cytotoxicity Data
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of selected this compound derivatives and related compounds. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of 2-Halo-Benzimidazole Ribonucleosides against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1) [1]
| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (HFF & KB cells) IC₅₀ (µM) |
| BDCRB (2-bromo-5,6-dichlorobenzimidazole ribonucleoside) | HCMV | Plaque Assay | ~0.7 | >100 |
| TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) | HCMV | Plaque Assay | 2.9 | >100 |
| TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) | HSV-1 | Plaque Assay | 102 | >100 |
| DRB (5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole) | HCMV | Plaque Assay | 42 | 30-42 |
| DRB (5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole) | HSV-1 | Plaque Assay | 30 | 30-42 |
Table 2: Antiviral Activity of Benzimidazole Derivatives against Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5) [2][3]
| Compound Class | Virus | EC₅₀ Range (µM) | SI Range |
| Assorted Benzimidazole Derivatives | RSV | 5 - 15 | 6.7 to ≥20 |
| Assorted Benzimidazole Derivatives | CVB-5 | 9 - 17 | 6 to >11 |
Table 3: Cytotoxicity of a Bromo-substituted Benzimidazole Derivative against Human Cancer Cell Lines [4]
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) |
| Compound 5 (bromo-derivative) | MCF-7 (Breast Cancer) | MTT | 17.8 ± 0.24 |
| Compound 5 (bromo-derivative) | DU-145 (Prostate Cancer) | MTT | 10.2 ± 1.4 |
| Compound 5 (bromo-derivative) | H69AR (Lung Cancer) | MTT | 49.9 ± 0.22 |
| Compound 5 (bromo-derivative) | HEK-293 (Embryonic Kidney) | MTT | Higher (safer) |
Mechanisms of Antiviral Action
The antiviral mechanisms of benzimidazole derivatives are diverse and can involve targeting either viral or host cell factors essential for viral replication. A common mechanism is the inhibition of viral polymerases. For instance, certain benzimidazole derivatives act as non-nucleoside inhibitors of the RNA-dependent RNA polymerase (RdRp) of viruses like the hepatitis C virus (HCV). These inhibitors bind to allosteric sites on the enzyme, inducing conformational changes that impair its function.
Another key mechanism is the disruption of viral entry into the host cell. Some benzimidazole compounds have been shown to interfere with the interaction between the viral surface glycoproteins and host cell receptors.
Caption: Potential inhibition points of this compound derivatives in the viral lifecycle.
Experimental Protocols
The following section provides detailed protocols for the synthesis of this compound and the evaluation of its antiviral activity and cytotoxicity.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound starting from o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
Cyanogen bromide (CNBr) or N-Bromosuccinimide (NBS)
-
Sodium bicarbonate (NaHCO₃) or an appropriate base
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Addition of Brominating Agent: Slowly add a solution of cyanogen bromide or N-bromosuccinimide in ethanol to the o-phenylenediamine solution at room temperature with constant stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with an aqueous solution of sodium bicarbonate.
-
Isolation: The crude product precipitates out and is collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
In Vitro Antiviral Activity Assay: Plaque Reduction Assay
This assay is a standard method to determine the concentration of a compound that inhibits the formation of viral plaques.[4]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Materials:
-
Host cells in a 96-well plate
-
Test compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC₅₀ value is determined from the dose-response curve.
Caption: A typical workflow for the discovery of antiviral lead compounds.
Conclusion
This compound serves as a valuable and versatile scaffold for the design and synthesis of novel antiviral agents. The presence of the bromine atom at the 2-position can enhance antiviral activity, and further derivatization allows for the fine-tuning of potency and selectivity. The experimental protocols provided herein offer a robust framework for researchers to synthesize and evaluate new this compound derivatives in the ongoing search for effective treatments for viral diseases. Careful consideration of the structure-activity relationships, guided by quantitative in vitro assays, will be crucial for the successful development of clinically viable antiviral drugs based on this promising heterocyclic core.
References
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Development of Antifungal Compounds from 2-Bromobenzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel antifungal compounds derived from the versatile starting material, 2-bromobenzimidazole. The protocols outlined below describe the synthesis of 2-thioether and 2-amino-substituted benzimidazole derivatives, which have shown promising activity against a range of fungal pathogens. This guide also includes a summary of their reported antifungal efficacy and a discussion of their potential mechanisms of action.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. The benzimidazole scaffold is a key component in several clinically used antifungal agents. The 2-substituted benzimidazoles, in particular, have been a major focus of drug discovery efforts.
This compound serves as a valuable and reactive intermediate for the synthesis of a wide array of 2-substituted benzimidazoles. The bromine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, leading to compounds with diverse chemical and biological properties. This document focuses on the synthesis of 2-thioether and 2-amino benzimidazole derivatives and their evaluation as potential antifungal agents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative 2-substituted benzimidazole derivatives and their subsequent in vitro antifungal evaluation.
Synthesis of 2-(Benzylthio)-1H-benzo[d]imidazole (A 2-Thioether Derivative)
This protocol describes the synthesis of a 2-thioether substituted benzimidazole via the nucleophilic substitution of this compound with benzyl mercaptan.
Materials:
-
This compound
-
Benzyl mercaptan (Thiophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.08 mmol) in 20 mL of DMF.
-
To this solution, add benzyl mercaptan (0.69 mL, 5.59 mmol, 1.1 eq) and potassium carbonate (1.40 g, 10.16 mmol, 2.0 eq).
-
The reaction mixture is stirred at 80°C for 6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
After completion of the reaction (as indicated by the disappearance of the starting material), the reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(benzylthio)-1H-benzo[d]imidazole.
Synthesis of N-Benzyl-1H-benzo[d]imidazol-2-amine (A 2-Amino Derivative)
This protocol details the synthesis of a 2-amino substituted benzimidazole through the reaction of this compound with benzylamine. This is an adapted procedure based on the reaction of 2-chlorobenzimidazoles with amines.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of this compound (1.0 g, 5.08 mmol) in 25 mL of acetonitrile in a 100 mL round-bottom flask, add benzylamine (0.61 mL, 5.59 mmol, 1.1 eq) and triethylamine (1.42 mL, 10.16 mmol, 2.0 eq).
-
The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-24 hours. The reaction should be monitored by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in 50 mL of dichloromethane and washed with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-benzyl-1H-benzo[d]imidazol-2-amine.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzimidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL. This suspension is then diluted 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
Preparation of Drug Dilutions: The synthesized compounds and the standard antifungal drug are dissolved in DMSO to prepare stock solutions. A series of twofold dilutions are then prepared in RPMI-1640 medium in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 256 µg/mL.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. A drug-free well is included as a growth control, and a non-inoculated well serves as a sterility control. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. The growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Data Presentation
The antifungal activity of various 2-substituted benzimidazole derivatives is summarized in the tables below.
Table 1: Antifungal Activity of 2-Thioether Benzimidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(Benzylthio)-1H-benzo[d]imidazole | Candida albicans | 12.5 | [1] |
| Aspergillus niger | 25 | [1] | |
| 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole | Candida albicans | 6.25 | [1] |
| Aspergillus niger | 12.5 | [1] | |
| 2-(2,4-Dichlorobenzylthio)-1H-benzo[d]imidazole | Candida albicans | 3.12 | [1] |
| Aspergillus niger | 6.25 |
Table 2: Antifungal Activity of 2-Amino Benzimidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| N-Benzyl-1H-benzo[d]imidazol-2-amine | Candida albicans | 50 | |
| Candida glabrata | 104.6 | ||
| N-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-amine | Candida albicans | 25 | |
| Candida glabrata | 87.5 | ||
| N-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine | Candida albicans | 12.5 | |
| Candida glabrata | 151.78 |
Mechanism of Action
The antifungal activity of benzimidazole derivatives is primarily attributed to their ability to interfere with essential fungal cellular processes. Two of the most well-established mechanisms of action are the inhibition of ergosterol biosynthesis and the disruption of microtubule polymerization.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex pathway involving multiple enzymatic steps. Several antifungal agents, including azoles, target this pathway. Some benzimidazole derivatives are also known to inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by 2-substituted benzimidazoles.
Disruption of Tubulin Polymerization
Microtubules are essential components of the eukaryotic cytoskeleton, involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Benzimidazole antifungal agents, such as benomyl and thiabendazole, are known to bind to β-tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule assembly leads to the arrest of the cell cycle at the G2/M phase and ultimately results in apoptosis or cell death.
References
Application Notes and Protocols for the Structural Elucidation of 2-Bromobenzimidazole Products using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzimidazole is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated potential as antimicrobial, antiviral, and anticancer agents. Accurate structural elucidation of novel this compound products is paramount for understanding structure-activity relationships (SAR) and ensuring the quality and purity of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these compounds in solution.
This document provides detailed application notes and experimental protocols for the use of ¹H and ¹³C NMR spectroscopy in the structural characterization of this compound and its derivatives. It includes tabulated NMR data for representative compounds, protocols for sample preparation and data acquisition, and a discussion on the key structural features and common NMR phenomena observed in this class of molecules, such as tautomerism.
Key Structural Features and NMR Observations
The benzimidazole core consists of a benzene ring fused to an imidazole ring. In this compound, the bromine atom at the C2 position significantly influences the electron density distribution and, consequently, the chemical shifts of the neighboring nuclei.
Tautomerism: A crucial aspect of N-unsubstituted benzimidazoles is the phenomenon of annular tautomerism, where the proton on the imidazole nitrogen can migrate between the N1 and N3 positions. This equilibrium can be influenced by the solvent, temperature, and the nature of substituents on the benzimidazole ring.[1] In solution, if the proton exchange is rapid on the NMR timescale, a time-averaged spectrum is observed, leading to a simplified signal pattern for the aromatic protons and carbons. Conversely, if the exchange is slow, separate signals for each tautomer may be observed. The choice of a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can often slow down this exchange, aiding in the observation of distinct tautomeric forms.[1]
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound and a related derivative. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data for this compound Derivatives in CDCl₃
| Compound | H4/H7 (ppm) | H5/H6 (ppm) | Other Protons (ppm) |
| 2-Bromomethyl-1H-benzimidazole[2] | 7.54-7.57 (m, 2H) | 7.20-7.25 (m, 2H) | 4.89 (s, 1H, NH), 4.64 (s, 2H, CH₂)[2] |
Table 2: ¹³C NMR Data for this compound Derivatives in CDCl₃
| Compound | C2 (ppm) | C4/C7 (ppm) | C5/C6 (ppm) | C3a/C7a (ppm) | Other Carbons (ppm) |
| 2-Bromomethyl-1H-benzimidazole[2] | 140.1 | 114.8 | 121.6 | 135.2 | 25.9 (CH₂-Br) |
Note: The chemical shifts for the parent this compound are not explicitly detailed in the provided search results. The data for 2-bromomethyl-1H-benzimidazole is presented as a close analogue. Due to tautomerism, the signals for C4/C7, C5/C6, and C3a/C7a may appear as averaged signals.
Experimental Protocols
NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra. The following protocol outlines the general steps for preparing a sample of a this compound derivative.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound product for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents for benzimidazoles include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). To study tautomerism, DMSO-d₆ is often preferred as it can slow down proton exchange.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
1D NMR Data Acquisition (¹H and ¹³C)
The following are general parameters for acquiring standard 1D NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8 to 16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
2D NMR for Unambiguous Assignments
For complex this compound derivatives with overlapping signals in the 1D spectra, 2D NMR experiments are invaluable for unambiguous structural elucidation.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Annular tautomerism in this compound.
Caption: Role of benzimidazoles in drug discovery.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Bromobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of 2-substituted benzimidazoles from 2-bromobenzimidazole using microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocols focus on palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are pivotal in the generation of diverse benzimidazole libraries for drug discovery and development.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties. The functionalization of the benzimidazole scaffold, particularly at the 2-position, is a key strategy in medicinal chemistry to modulate pharmacological activity. This compound serves as a versatile building block for introducing aryl, alkynyl, and amino moieties through various cross-coupling reactions.
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in cleaner reactions, higher yields, and significantly shorter reaction times compared to conventional heating methods. These benefits make microwave synthesis an invaluable tool for accelerating the synthesis of compound libraries and for the rapid optimization of reaction conditions.
Data Presentation
The following tables summarize quantitative data for representative microwave-assisted cross-coupling reactions involving a 2-halo-benzimidazole scaffold. These examples highlight the efficiency of this technology.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 1-Substituted-2-iodobenzimidazole with Various Boronic Acids [1]
| Entry | Boronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 1-Cyclopentyl-2-phenyl-1H-benzo[d]imidazole | 30 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-Cyclopentyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 30 | 94 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1-cyclopentyl-1H-benzo[d]imidazole | 35 | 91 |
| 4 | 3-Thienylboronic acid | 1-Cyclopentyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole | 40 | 88 |
| 5 | 2-Naphthylboronic acid | 1-Cyclopentyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 30 | 93 |
Note: While the original study used 2-iodobenzimidazole, similar conditions are applicable for this compound, potentially with minor adjustments to catalyst loading or reaction time.
Table 2: Microwave-Assisted Sonogashira Coupling of 2-(6-chloropyridin-3-yl)-1H-benzimidazole with Terminal Alkynes [2]
| Entry | Alkyne | Product | Time (min) | Yield (%) |
| 1 | Phenylacetylene | 2-(6-(Phenylethynyl)pyridin-3-yl)-1H-benzo[d]imidazole | 10 | 92 |
| 2 | 4-Ethynylanisole | 2-(6-((4-Methoxyphenyl)ethynyl)pyridin-3-yl)-1H-benzo[d]imidazole | 10 | 94 |
| 3 | 4-Ethynylbenzonitrile | 4-((5-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)ethynyl)benzonitrile | 15 | 90 |
| 4 | 1-Ethynyl-4-fluorobenzene | 2-(6-((4-Fluorophenyl)ethynyl)pyridin-3-yl)-1H-benzo[d]imidazole | 10 | 93 |
| 5 | 2-Ethynylpyridine | 2-(6-(Pyridin-2-ylethynyl)pyridin-3-yl)-1H-benzo[d]imidazole | 15 | 88 |
Note: This table demonstrates the utility of microwave-assisted Sonogashira coupling on a benzimidazole derivative. The conditions are adaptable for this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [3][4]
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional | Er(OTf)₃ (1 mol%) | Ethyl Lactate | 120 min | 59.6 |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 5 min | 99.9 |
| Conventional | None | Polyphosphoric Acid | 2-8 hours | Lower |
| Microwave | None | Ethanol | 2-8 min | 85-96 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of this compound Derivatives
This protocol is adapted from a procedure for the coupling of 2-iodobenzimidazoles and is a general guideline.[1]
Materials:
-
N-protected-2-bromobenzimidazole (1 mmol, 1 equiv)
-
Aryl or heteroaryl boronic acid (1.6 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equiv)
-
Anhydrous dioxane (4 mL)
-
Microwave reactor with sealed vessels
Procedure:
-
To a microwave reaction vessel, add N-protected-2-bromobenzimidazole (1 mmol), PdCl₂ (5 mol%), and SPhos (10 mol%).
-
Add 4 mL of anhydrous dioxane to the vessel.
-
Degas the mixture by bubbling nitrogen through the solution for 10 minutes.
-
Add the aryl or heteroaryl boronic acid (1.6 equiv) and Cs₂CO₃ (2 equiv) to the reaction mixture.
-
Seal the vessel and degas with nitrogen for an additional 5 minutes.
-
Place the vessel in the microwave reactor and irradiate at 120 °C for 30-40 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzimidazole.
Protocol 2: General Procedure for Microwave-Assisted Sonogashira Coupling of this compound Derivatives
This protocol is a general guideline for the Sonogashira coupling of this compound.
Materials:
-
N-protected-2-bromobenzimidazole (1 mmol, 1 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (3 mL)
-
Microwave reactor with sealed vessels
Procedure:
-
To a microwave reaction vessel, add N-protected-2-bromobenzimidazole (1 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Add the terminal alkyne (1.2 equiv) and triethylamine (2 equiv).
-
Add 3 mL of anhydrous DMF to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynylbenzimidazole.
Protocol 3: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination of this compound Derivatives
This is a general protocol for the amination of this compound.
Materials:
-
N-protected-2-bromobenzimidazole (1 mmol, 1 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (3 mL)
-
Microwave reactor with sealed vessels
Procedure:
-
To a microwave reaction vessel, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) under an inert atmosphere.
-
Add N-protected-2-bromobenzimidazole (1 mmol) and the amine (1.2 equiv).
-
Add 3 mL of anhydrous toluene.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 20-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzimidazole.
Visualizations
Experimental Workflow
Signaling Pathways
Many 2-arylbenzimidazoles synthesized via these methods exhibit potent anticancer activity by acting as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Additionally, certain 2-substituted benzimidazoles have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to synthetic lethality.
References
Application Notes and Protocols: 2-Bromobenzimidazole as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a significant number of kinase inhibitors. Its ability to mimic the purine core of ATP and establish key hydrogen bond interactions within the kinase hinge region makes it an ideal starting point for the design of potent and selective inhibitors. 2-Bromobenzimidazole, in particular, serves as a versatile precursor, offering a reactive handle for the introduction of various aryl and heteroaryl substituents at the 2-position through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the benzimidazole core to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the generation of kinase inhibitors, with a focus on inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAPK, PI3K/AKT, EGFR, and VEGFR-2 pathways. Detailed protocols for the synthesis of a model inhibitor, in vitro kinase inhibition assays, and cell viability assays are provided to guide researchers in the development and evaluation of novel benzimidazole-based kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity of Benzimidazole Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of benzimidazole-based kinase inhibitors against various kinases. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | p38α | 0.080 | [1] |
| MK2 | >10 | [2] | |
| Compound 2 | EGFR | 8.21 | [3] |
| HER2 | 9.45 | [3] | |
| CDK2 | 10.13 | [3] | |
| Compound 3 | EGFR | 7.98 | |
| HER2 | 8.76 | ||
| CDK2 | 9.87 | ||
| Compound 4 | CK1δ | 0.0986 | |
| Compound 5 | CK2 | 0.083 | |
| Rio1 | 0.09 | ||
| Compound 6 | EGFR | 0.55 | |
| BRAFV600E | 1.70 | ||
| Compound 7 | VEGFR-2 | 69.62 |
Experimental Protocols
I. Synthesis of a Model Kinase Inhibitor: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole (A p38 MAPK Inhibitor Precursor)
This protocol describes the synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole, a known scaffold for p38 MAPK inhibitors, from this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(pyridin-4-yl)-1H-benzo[d]imidazole.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
II. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction Initiation: Add the kinase and substrate solution to each well. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature or 30 °C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data to the negative control (DMSO only, 100% activity) and a positive control (no ATP or potent inhibitor, 0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
III. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromobenzimidazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific reaction.
Frequently Asked Questions (FAQs)
Q1: Why can the Suzuki coupling of this compound be challenging?
A1: The Suzuki coupling of this compound presents unique challenges due to the nature of the benzimidazole ring. The nitrogen atoms in the heterocycle can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[1] Furthermore, N-heterocyclic halides, in general, can be more susceptible to side reactions like dehalogenation (protodebromination).[1][2] For benzimidazoles with a free N-H group, deprotonation by the base can alter the electronic properties of the ring and influence the reaction's outcome.[1] Protecting the N-H group, for instance with a Boc group, can sometimes lead to cleaner reactions, but the protecting group itself might be labile under harsh basic conditions or high temperatures.[3]
Q2: I'm observing significant debromination of my this compound starting material. How can I prevent this?
A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is often caused by the formation of a palladium-hydride (Pd-H) species. To minimize this:
-
Optimize the Base: Strong bases, especially alkoxides, can promote the formation of Pd-H species. Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium fluoride (CsF) has also been reported to be effective in minimizing side products in similar systems.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred. If an alcohol is part of the solvent system, consider reducing its concentration.
-
Control Water Content: While some water is often necessary, especially with inorganic bases, excessive amounts can be a proton source leading to dehalogenation. Fine-tuning the water ratio in aqueous solvent mixtures is recommended.
Q3: My reaction is sluggish or shows low conversion. What are the likely causes and solutions?
A3: Low or no conversion is a frequent issue and can often be traced back to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Using fresh, high-quality catalysts and ligands is also crucial.
-
Inappropriate Ligand or Base: The combination of ligand and base is critical. For N-heterocyclic substrates, bulky, electron-rich ligands are often necessary to promote the reaction. If using a weaker base like Na₂CO₃, switching to a stronger one like K₃PO₄ or Cs₂CO₃ might be beneficial.
-
Low Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the outcome.
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system. If solubility is an issue, screening alternative solvents like DMF or DME may be necessary.
Q4: I'm seeing a lot of homocoupling of my boronic acid. What can I do to reduce this side reaction?
A4: Homocoupling of the boronic acid is primarily caused by the presence of oxygen. To minimize this:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can help, as the in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂) can sometimes consume the boronic acid and lead to homocoupling.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess should be avoided.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the Suzuki coupling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive Catalyst | - Use a fresh batch of catalyst and ensure proper storage. - Thoroughly degas the reaction mixture to remove oxygen. - Consider using a more stable pre-catalyst. |
| Inappropriate Ligand/Base | - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. - Try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. | |
| Low Temperature | - Gradually increase the reaction temperature (e.g., from 80°C to 110°C). | |
| Significant Debromination | Base is too strong or inappropriate | - Switch from strong bases (e.g., alkoxides) to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Suboptimal Solvent | - Use aprotic solvents like dioxane, THF, or toluene. | |
| Slow Reaction Kinetics | - Use a more active catalyst/ligand system to accelerate the desired coupling. | |
| Boronic Acid Homocoupling | Presence of Oxygen | - Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles or sparging with argon). |
| Use of Pd(II) Pre-catalyst | - Consider using a Pd(0) source like Pd(PPh₃)₄. | |
| Excess Boronic Acid | - Reduce the equivalents of boronic acid to 1.1-1.2. | |
| N-H Benzimidazole Issues | Catalyst Inhibition | - Consider N-protection (e.g., with a Boc group) to prevent coordination to the palladium center. |
| Deprotection of N-Boc group | - If the N-Boc group is cleaved, use milder conditions (lower temperature, weaker base). |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions reported for Suzuki couplings of related N-heterocyclic halides, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Conditions for Suzuki Coupling of 1-Protected-2,4,5-tribromoimidazole
| Entry | Arylboronic Acid | Protecting Group | Yield (%) |
| 1 | Phenylboronic acid | SEM | 82 |
| 2 | 4-Methoxyphenylboronic acid | SEM | 78 |
| 3 | 4-Nitrophenylboronic acid | SEM | 75 |
| 4 | 3-Nitrophenylboronic acid | SEM | 79 |
| 5 | 2-Naphthylboronic acid | SEM | 65 |
| 6 | Phenylboronic acid | PMB | 74 |
| 7 | 4-Methoxyphenylboronic acid | PMB | 72 |
| 8 | 4-Nitrophenylboronic acid | PMB | 70 |
SEM = (trimethylsilyl)ethoxymethyl; PMB = p-methoxybenzyl
Table 2: Screening of Bases for Suzuki Coupling of 2-Iodobenzimidazole Derivative
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | Good |
| 2 | Cs₂CO₃ | Excellent |
| 3 | Organic Bases | Lower |
Note: This study utilized microwave heating.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound (Conventional Heating)
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.) and a degassed solvent (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling of this compound (Microwave Irradiation)
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., PdCl₂/SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-40 minutes).
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Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
References
Technical Support Center: Overcoming Solubility Issues of 2-Bromobenzimidazole in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2-Bromobenzimidazole in organic solvents.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the general solubility characteristics of this compound in organic solvents?
A1: this compound, a benzimidazole derivative, generally exhibits limited solubility in many common organic solvents at room temperature. This is attributed to its planar structure and the presence of intermolecular hydrogen bonding. However, its solubility is expected to be favorable in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in alcohols like ethanol and methanol can often be enhanced by heating. Its solubility in non-polar solvents like hexane is very low.
Q2: I am struggling to dissolve this compound in my chosen solvent for a reaction. What initial steps should I take?
A2: Firstly, ensure that your solvent is pure and dry, as impurities can adversely affect solubility. Start by attempting to dissolve a small quantity of the compound in a small volume of the solvent at ambient temperature. If you observe poor solubility, you can employ incremental heating while stirring. For more persistent solubility issues, the use of a co-solvent or physical dissolution methods such as sonication should be considered.
Q3: Is it safe to use heat to dissolve this compound, and are there any associated risks?
A3: Yes, applying heat is a common and effective technique for increasing the solubility of this compound. The solubility of many benzimidazole derivatives sees a significant improvement at elevated temperatures. However, it is crucial to be mindful of the compound's thermal stability and the boiling point of the solvent. Extended heating at high temperatures may lead to degradation. It is advisable to heat the mixture gradually and monitor for any changes in color that might signify decomposition.
Q4: How can sonication aid in improving the solubility of this compound?
A4: Sonication utilizes high-frequency sound waves to agitate the solvent and solute particles. This process can help to break down solute agglomerates and enhance the solvent's ability to solvate the compound, thereby improving the rate and extent of dissolution.
Q5: My compound precipitates out of the solution when I cool it down after dissolving it with heat. How can I prevent this?
A5: This phenomenon, known as "crashing out," occurs when the solution becomes supersaturated upon cooling. To mitigate this, you can try a few strategies:
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Use a co-solvent: Adding a small amount of a "good" solvent (one in which the compound is highly soluble, like DMSO or DMF) to your primary solvent can help maintain solubility at lower temperatures.
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Slower cooling: Allow the solution to cool to room temperature slowly. Gradual cooling can promote the formation of crystals rather than amorphous precipitation.
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Solvent mixture optimization: Experiment with different ratios of co-solvents to find a system that provides adequate solubility at your desired working temperature.
Data Presentation: Qualitative Solubility of Benzimidazole Derivatives
| Solvent Family | Solvent | Qualitative Solubility of Benzimidazole[1] | Expected Influence on this compound Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High |
| Dimethylformamide (DMF) | High | High | |
| Acetonitrile | Moderate | Moderate | |
| Alcohols | Methanol | Moderate | Moderate to High (especially with heat) |
| Ethanol | Moderate | Moderate (especially with heat) | |
| n-Propanol | Moderate | Moderate | |
| n-Butanol | Moderate | Moderate | |
| n-Pentanol | High | High | |
| Ketones | Acetone | Low to Moderate | Low to Moderate |
| Ethers | Tetrahydrofuran (THF) | Low | Low |
| Halogenated | Dichloromethane (DCM) | Low | Low |
| Aromatic | Toluene | Low | Low |
| Non-Polar | Hexane | Very Low | Very Low / Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility
This protocol outlines a systematic approach to dissolving this compound when facing solubility challenges.
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Initial Dissolution Attempt:
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Weigh the desired amount of this compound into a clean, dry flask.
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Add a small volume of the selected organic solvent at room temperature.
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Stir the mixture vigorously using a magnetic stirrer for 5-10 minutes.
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Observe for dissolution.
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Heating:
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If the compound does not dissolve at room temperature, begin to gently heat the mixture using a water bath or heating mantle.
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Increase the temperature in increments of 5-10°C.
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Continue stirring and observe for dissolution at each temperature increment.
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Caution: Do not exceed the boiling point of the solvent.
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Sonication:
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If heating is not effective or desirable, place the flask in an ultrasonic bath.
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Sonicate the mixture for 15-30 minute intervals.
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Check for dissolution after each interval.
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Co-solvent Addition:
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If the compound remains insoluble, add a small amount (e.g., 1-5% v/v) of a co-solvent in which this compound is known to have higher solubility (e.g., DMSO or DMF).
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Stir the mixture and observe for any improvement in solubility.
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Gradually increase the percentage of the co-solvent if necessary, keeping in mind the compatibility with your experimental conditions.
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Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility
Solid dispersion is a technique used to improve the dissolution rate and apparent solubility of poorly soluble compounds by dispersing them in a hydrophilic carrier.
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Material Preparation:
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Weigh the this compound and a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)) in a specific ratio (e.g., 1:5 drug-to-carrier).
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Dissolution:
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Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a round-bottom flask.
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Solvent Evaporation:
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Remove the solvent using a rotary evaporator under reduced pressure.
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Continue the evaporation until a thin, dry film of the solid dispersion is formed on the inner surface of the flask.
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Drying and Collection:
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Further dry the solid dispersion under vacuum to remove any residual solvent.
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Scrape the solid dispersion from the flask and grind it into a fine powder.
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The resulting powder can then be tested for its improved solubility in the desired organic solvent.
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Visualizations
Below are diagrams illustrating key workflows for addressing solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for preparing a solid dispersion.
References
Technical Support Center: Benzimidazole N-Substitution Reactions
This support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the regioselective N-substitution of benzimidazoles, with a specific focus on preventing undesired N-1, N-3 disubstitution.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to control substitution to achieve a single N-1 or N-3 product in benzimidazole reactions?
Controlling regioselectivity in benzimidazole N-alkylation is challenging due to the molecule's inherent chemical properties. The nitrogen atom in the N-H bond of the imidazole ring can be deprotonated by a base. This creates a benzimidazolide anion where the negative charge is delocalized across both the N-1 and N-3 nitrogen atoms. This results in an "ambident" nucleophile, meaning the subsequent reaction with an electrophile (like an alkyl halide) can occur at either nitrogen, potentially leading to a mixture of N-1 and N-3 substituted isomers.[1]
Q2: What are the key factors that influence whether a reaction yields N-1 monosubstitution, a mix of N-1/N-3 isomers, or N-1, N-3 disubstitution?
Several critical factors determine the outcome of the reaction:
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Stoichiometry of the Alkylating Agent : Using more than one equivalent of the alkylating agent is a primary cause of disubstitution. To favor monosubstitution, the stoichiometric ratio of the electrophile should be kept close to 1:1 with the benzimidazole.
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Base and Solvent System : The choice of base and solvent is crucial.[1] Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents (e.g., THF, DMF) are highly effective at generating the benzimidazolide anion. This drives the reaction toward clean monosubstitution on the ring.[1][2] Weaker bases may not fully deprotonate the benzimidazole, leading to complex mixtures.
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Steric Hindrance : The size of substituents on the benzimidazole ring and the bulkiness of the alkylating agent play a significant role. Substitution will generally be favored at the less sterically hindered nitrogen atom.
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Reaction Temperature : Higher temperatures can increase the rate of a second alkylation reaction, leading to more disubstituted product. Running reactions at lower temperatures (e.g., 0 °C) can help minimize this side reaction.
Troubleshooting Guides
Problem: My reaction is producing a high ratio of the N-1, N-3 disubstituted product.
This is a common issue that typically arises from over-alkylation. Here are several steps to minimize or eliminate the formation of the disubstituted byproduct.
Solution Workflow: Minimizing Disubstitution
Detailed Recommendations:
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Adjust Stoichiometry : Carefully measure your reagents and ensure you are using no more than 1.1 equivalents of your alkylating agent relative to the benzimidazole starting material.
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Slow Addition : Instead of adding the alkylating agent all at once, add it dropwise to the reaction mixture over a period of 10-20 minutes. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction.
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Temperature Control : Begin the reaction at 0 °C by cooling the flask in an ice bath before and during the addition of the alkylating agent. Allow the reaction to slowly warm to room temperature and monitor its progress by TLC.
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Optimize Base/Solvent : Ensure the benzimidazole is fully deprotonated before adding the electrophile. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF is highly recommended.
Problem: I need a reliable protocol for selective N-1 monosubstitution.
This protocol is a standard and effective method for achieving selective N-alkylation on the benzimidazole ring by first generating the highly nucleophilic benzimidazolide anion.
Experimental Protocol: Selective Monosubstitution using NaH
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Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole (1.0 eq).
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Solvent Addition : Add anhydrous DMF or THF to create a solution or suspension with a concentration of approximately 0.1 M. Stir the mixture at room temperature.
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Deprotonation : Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise over 10 minutes. Hydrogen gas will evolve.
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Anion Formation : Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
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Alkylation : Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
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Reaction : Let the reaction proceed at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching & Workup : Once the starting material is consumed, cautiously quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
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Purification : Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Problem: My benzimidazole is unsymmetrical, and I am getting a mixture of N-1 and N-3 isomers.
Achieving regioselectivity with an unsymmetrical benzimidazole is a significant challenge. If altering the steric bulk of the reactants is not feasible, a protecting group strategy is often the most effective solution.
Strategy Workflow: Protecting Group Approach for Regioselectivity
Protecting Group Example: 2,2,2-trichloroethoxycarbonyl (Troc)
The Troc group can be used to selectively protect the more nucleophilic benzimidazole nitrogen.
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Protection : React the benzimidazole with 2,2,2-trichloroethylchloroformate (Troc-Cl) in the presence of a mild base like potassium carbonate at 0 °C. The reaction preferentially protects one nitrogen.
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Alkylation : The remaining N-H can then be alkylated using standard conditions (e.g., NaH/DMF and an alkyl halide).
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Deprotection : The Troc group is reliably removed under mild conditions, such as with Zinc dust in acetic acid, to yield the desired single isomer.
Data Summary
The choice of reaction conditions significantly impacts the success of selective monosubstitution. The following table summarizes qualitative outcomes based on common methodologies.
| Base | Solvent | Temperature | Typical Outcome & Comments | Selectivity |
| NaH | THF or DMF | 0 °C to RT | Excellent for Monosubstitution. Strong base ensures formation of the benzimidazolide anion, minimizing side reactions. | High |
| K₂CO₃ | DMF or Acetone | RT to 60 °C | Variable. Weaker base may lead to mixtures of N-alkylated isomers and require higher temperatures. | Moderate to Low |
| Cs₂CO₃ | Dioxane | 90 °C | Can provide high yields for monosubstitution, but temperature and solvent are critical. | High |
| None (Mitsunobu) | THF | RT | Uses PPh₃/DIAD. Can sometimes favor the more sterically hindered nitrogen (N-3), offering an alternative regioselectivity. | Inverted/Variable |
| None (PTC) | Dichloromethane / H₂O | RT | Phase-Transfer Catalysis (e.g., with TBAB) offers a milder alternative, often yielding clean monosubstitution. | High |
References
Identifying and removing impurities in 2-Bromobenzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromobenzimidazole. The information is tailored for researchers, scientists, and drug development professionals to help identify and remove impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is commonly synthesized through a few primary routes. One prevalent method involves the reaction of o-phenylenediamine with cyanogen bromide. Another key method is the bromination of a pre-formed benzimidazole ring system. A specific example is the reaction of 2-mercaptobenzimidazole with bromine in the presence of hydrobromic acid.[1]
Q2: What are the typical impurities I might encounter in my this compound synthesis?
A2: Impurities in this compound synthesis can generally be categorized as process-related or degradation products.
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Process-Related Impurities: These arise from the synthetic route employed.
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Unreacted Starting Materials: Residual o-phenylenediamine or other precursors.
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Intermediates: Incomplete cyclization can leave Schiff base intermediates.
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Side-Reaction Products: Formation of 1,2-disubstituted benzimidazoles if an aldehyde is used in an alternative synthesis pathway. Over-bromination can also lead to di- or tri-brominated species.
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Degradation Products:
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Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.
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Q3: My crude this compound product is highly colored. What is the likely cause and how can I remove the color?
A3: A colored product often indicates the presence of oxidized impurities, which can form from the o-phenylenediamine starting material. These colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization. Column chromatography is also an effective method for separating these polar, colored byproducts.
Q4: I am having trouble purifying my this compound by recrystallization. What are some good solvent systems to try?
A4: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. For benzimidazole derivatives, ethanol-water mixtures are often effective. You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy, followed by a few drops of hot ethanol to redissolve the solid. Slow cooling should then yield purer crystals. Other solvent systems to explore include ethyl acetate/hexane and methanol.
Q5: How can I best monitor the progress of my this compound synthesis?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield of your target compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor by TLC until the starting material is consumed.- If the reaction has stalled, consider a modest increase in temperature. |
| Suboptimal Reagent Stoichiometry | - Ensure the molar ratios of your reactants are correct as per the literature procedure. |
| Product Loss During Workup | - Optimize the pH during aqueous washes to ensure your product does not remain in the aqueous layer.- Minimize the number of transfer steps to reduce mechanical losses. |
| Product Decomposition on Silica Gel | - Benzimidazoles can sometimes be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base like triethylamine before use. |
Issue 2: Persistent Impurities After Purification
If you observe persistent impurities in your NMR or HPLC analysis after initial purification, consult the following guide:
| Impurity Type | Identification | Removal Strategy |
| Unreacted Starting Material | Compare the 1H NMR or HPLC retention time of your product with that of the starting materials. | Optimize reaction conditions (time, temperature) to drive the reaction to completion. If starting materials persist, they can often be removed by column chromatography with a carefully selected eluent system. |
| Over-brominated Products | Look for additional aromatic signals in the 1H NMR spectrum or peaks with a higher mass in a mass spectrum analysis. | Carefully control the stoichiometry of the brominating agent. These closely related impurities can often be separated by column chromatography with a shallow elution gradient. |
| 1,2-Disubstituted Benzimidazole | Characteristic changes in the aromatic region of the 1H NMR spectrum. | Control the stoichiometry of reactants carefully (1:1 molar ratio). Lowering the reaction temperature can also improve selectivity. Separation is typically achieved by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Mercaptobenzimidazole[1]
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Reaction Setup: In a flask, combine 48% hydrobromic acid (24 ml) and methanol (120 ml).
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Cooling: Cool the mixture to 5°C.
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Addition of Starting Material: Add 2-mercaptobenzimidazole (10 g).
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Bromination: While maintaining the temperature below 10°C, add bromine (41.5 g) in small portions.
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Reaction: Allow the mixture to warm to 22°C and stir for 16 hours under a nitrogen atmosphere.
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Workup:
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Cool the reaction mixture to 5°C and filter the solid.
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Add the collected solid to a mixture of methanol (50 ml) and aqueous ammonium hydroxide (20 ml).
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Adjust the pH to 6.5 with acetic acid.
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Cool the mixture to 5°C.
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-
Isolation: Filter the product, wash with water, and dry.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Screen for a suitable solvent or solvent pair. A good starting point is an ethanol/water mixture.
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Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: If using a solvent pair, add the hot "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point for benzimidazole derivatives. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
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Column Packing: Pack a column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.
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Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data related to the purification of this compound.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Purity (by HPLC, %) | Recovery Yield (%) |
| Ethanol/Water (e.g., 1:1) | Low | High | Good | Data to be filled | Data to be filled |
| Ethyl Acetate/Hexane | Low | High | Moderate | Data to be filled | Data to be filled |
| Methanol | Moderate | High | Poor | Data to be filled | Data to be filled |
Table 2: Column Chromatography Purification Summary
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Eluent System | e.g., Hexane:Ethyl Acetate (Gradient) |
| Crude Product Purity (by HPLC, %) | Data to be filled |
| Purified Product Purity (by HPLC, %) | Data to be filled |
| Isolated Yield (%) | Data to be filled |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.
Caption: Logical workflow for selecting a purification strategy for this compound.
References
Validation & Comparative
A Comparative Study of 2-Bromobenzimidazole and 2-Chlorobenzimidazole Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an objective comparison of the reactivity of 2-Bromobenzimidazole and 2-Chlorobenzimidazole, two key intermediates in the synthesis of a wide range of biologically active compounds. This analysis is supported by established chemical principles and collated experimental data from the literature to aid in strategic synthetic planning.
Executive Summary
The primary determinant of reactivity for 2-halobenzimidazoles in many common synthetic transformations is the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, leading to a general trend of higher reactivity for this compound in reactions where this bond is cleaved, such as palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution reactions, the more electronegative chlorine atom can sometimes enhance reactivity by stabilizing the intermediate Meisenheimer complex.
This guide will delve into the comparative reactivity of these two building blocks in key reaction classes, provide representative experimental data, and offer detailed protocols for their transformation.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, the reactivity of the 2-halobenzimidazole is primarily dictated by the ease of the oxidative addition step to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, which holds true for the benzimidazole scaffold. This compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 2-Chlorobenzimidazole. Achieving comparable yields with 2-chlorobenzimidazole often necessitates the use of more specialized and electron-rich ligands, higher catalyst loadings, and more elevated temperatures.
dot
X-ray Crystallography: The Gold Standard for Absolute Structure Confirmation of 2-Bromobenzimidazole Derivatives
A definitive guide for researchers and drug development professionals on utilizing single-crystal X-ray diffraction for the unambiguous determination of the three-dimensional arrangement of atoms in 2-Bromobenzimidazole derivatives. This guide provides a comparative overview of alternative techniques, detailed experimental protocols, and the fundamental principles governing this powerful analytical method.
In the realm of pharmaceutical development and chemical research, the precise determination of a molecule's absolute configuration is paramount. For chiral molecules such as many this compound derivatives, which exhibit significant biological activity, understanding their exact spatial arrangement is crucial for elucidating structure-activity relationships and ensuring drug safety and efficacy. Single-crystal X-ray crystallography stands as the most reliable method for this purpose, providing unequivocal proof of the absolute structure.[1][2][3] The presence of a bromine atom in the scaffold of this compound derivatives is particularly advantageous for this technique, as it acts as a strong anomalous scatterer, enhancing the accuracy of the absolute configuration assignment.[4]
Comparative Analysis of Methodologies
While X-ray crystallography is considered the gold standard, other spectroscopic techniques can provide valuable information regarding the absolute configuration of chiral molecules.[5] The choice of method often depends on the nature of the sample, the availability of instrumentation, and the required level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light in solution. | Differential absorption of left and right circularly polarized UV-Vis light in solution. | Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent. |
| Sample State | Single crystal | Solution | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | 0.1-1 mg | Milligrams |
| Key Requirement | High-quality single crystal. The presence of a heavy atom (like Bromine) is beneficial. | Chiral molecule with vibrating bonds. | Presence of a chromophore near the stereocenter. | Presence of a functional group that can react with the chiral derivatizing agent. |
| Confidence Level | Unambiguous and definitive. | High, requires quantum chemical calculations for comparison. | High, requires quantum chemical calculations for comparison. | High, but depends on the quality of the NMR data and the choice of derivatizing agent. |
| Limitations | Crystal growth can be challenging and time-consuming. | Can be complex for molecules with multiple conformers. | Not suitable for molecules lacking a UV-Vis chromophore. | Derivatization may alter the original molecule. |
The Power of Anomalous Dispersion in X-ray Crystallography
The ability of X-ray crystallography to determine the absolute configuration hinges on the phenomenon of anomalous dispersion. When X-rays interact with electrons of an atom, a phase shift occurs. This effect is particularly pronounced when the energy of the X-rays is close to the absorption edge of an atom, a condition that is more readily met for heavier atoms like bromine.
This anomalous scattering breaks Friedel's Law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal. The measurable difference in the intensities of these "Bijvoet pairs" provides the necessary information to distinguish between a molecule and its mirror image (enantiomer), thus establishing the absolute configuration.
To quantify the correctness of the determined absolute structure, crystallographers rely on parameters such as the Flack parameter and the Hooft parameter. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one.
Experimental Workflow for Absolute Structure Confirmation
The process of determining the absolute structure of a this compound derivative by X-ray crystallography involves a series of well-defined steps, from crystal growth to the final validation of the structure.
Caption: Experimental workflow for absolute structure confirmation by X-ray crystallography.
Detailed Experimental Protocol
The following provides a generalized, yet detailed, protocol for the determination of the absolute configuration of a this compound derivative using single-crystal X-ray diffraction.
1. Crystal Growth:
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Objective: To obtain a single, high-quality crystal suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).
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Methods:
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Slow Evaporation: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
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Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
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Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
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2. Data Collection:
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Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures (typically 100 K).
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Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation) and a detector.
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Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.
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Data Collection Strategy: A full sphere of diffraction data is collected to ensure high completeness and redundancy, which is crucial for the accurate determination of anomalous dispersion effects.
3. Structure Solution and Refinement:
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Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
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Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
4. Absolute Structure Determination:
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Anomalous Signal: The presence of the bromine atom will give rise to significant anomalous scattering, allowing for the determination of the absolute configuration.
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Flack Parameter Refinement: During the final stages of refinement, the Flack parameter is introduced as a variable. A value close to 0 with a small standard uncertainty confirms the correctness of the assigned absolute configuration.
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Hooft Parameter Analysis: As an alternative or complementary method, the Hooft parameter can be calculated from an analysis of the Bijvoet pairs.
Logical Framework for Absolute Structure Confirmation
The determination of the absolute structure is a logical process that builds upon the fundamental principles of X-ray diffraction and the unique properties of anomalous scattering.
Caption: Logical flow for absolute structure determination using anomalous dispersion.
References
A Comparative Guide to Validating the Purity of Synthesized 2-Bromobenzimidazole by HPLC-UV
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating the purity of 2-Bromobenzimidazole, a key heterocyclic scaffold in medicinal chemistry. The performance of HPLC-UV is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC), supported by detailed experimental protocols and comparative data.
The Critical Role of Purity Validation
The presence of impurities in a synthesized compound can significantly impact its safety, efficacy, and stability. Regulatory bodies mandate stringent purity thresholds for APIs. Therefore, robust and reliable analytical methods are essential to detect and quantify any process-related impurities or degradation products. This compound, often synthesized from the reaction of o-phenylenediamine with cyanogen bromide, may contain unreacted starting materials or byproducts that need to be identified and quantified.
Comparative Analysis of Purity Validation Methods
The choice of an analytical technique for purity validation depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, specificity, and the available resources. Below is a comparative summary of HPLC-UV, GC-MS, and TLC for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | TLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. | Separation on a thin layer of adsorbent material by a liquid mobile phase, with visualization via UV light or chemical stains. |
| Specificity | High; can resolve structurally similar impurities from the main compound. | Very High; provides mass spectral data for definitive peak identification. | Low to Moderate; separation is less efficient, and co-elution is possible. |
| Sensitivity | High (typically ppm to ppb range). | Very High (typically ppb to ppt range). | Low (typically µg range). |
| Quantitative Analysis | Excellent; highly accurate and precise. | Good; requires appropriate internal standards for best accuracy. | Semi-quantitative at best; primarily a qualitative tool. |
| Analysis Time per Sample | Moderate (typically 15-30 minutes).[1] | Fast for volatile compounds (typically 2-60 minutes).[1] | Fast (typically 5-20 minutes).[1] |
| Cost per Sample | Moderate. | High.[1] | Very Low.[1] |
| Sample Volatility Requirement | Not required; suitable for non-volatile and thermally labile compounds. | Required; compounds must be volatile or amenable to derivatization. | Not required. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for the routine quality control of this compound due to its high precision, accuracy, and sensitivity for non-volatile compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. While this compound itself has limited volatility, this method is excellent for detecting volatile starting materials or byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve the this compound sample in dichloromethane to a concentration of 1 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of a reaction.
Materials:
-
Silica gel 60 F254 TLC plates.
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Iodine chamber.
Mobile Phase:
-
A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The optimal ratio may require some experimentation.
Procedure:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots on a fluorescent background.
-
For further visualization, place the plate in an iodine chamber. Organic compounds will typically appear as brown spots.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
Assessing the Biological Activity of 2-Bromobenzimidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The structural similarity of the benzimidazole scaffold to naturally occurring purine nucleotides allows these compounds to interact with various biological targets, making them a fertile ground for drug discovery.[1] This guide provides a comparative assessment of the biological activity of 2-bromobenzimidazole analogs and other substituted benzimidazoles, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. While specific comparative data for a wide range of this compound analogs is limited in publicly available literature, the following tables summarize the antimicrobial and anticancer activities of various 2-substituted and other substituted benzimidazole analogs. This data provides valuable insights into structure-activity relationships (SAR), where the effect of a bromo-substituent can be inferred in the context of other functionalities.
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Analogs against Bacterial Strains
| Compound ID | R at 2-position | R' at N-position and other substitutions | Test Organism | MIC (µg/mL) | Reference |
| 6c | Varied aryl | Varied | E. coli (TolC mutant) | 2 | |
| 6c + Colistin | Varied aryl | Varied | E. coli (wild-type) | 8-16 | |
| 62a | N-alkyl-substituted | Varied | E. coli | 2 | |
| 64a | Varied | Varied | S. aureus | 17-29 (Zone of Inhibition in mm) | |
| 64b | Varied | Varied | E. coli | 17-29 (Zone of Inhibition in mm) | |
| 5g | Varied pyrazolyl | N-((1H-benzimidazol-1-yl)methyl) | S. epidermidis | 7.81 | |
| 5i | Varied pyrazolyl | N-((1H-benzimidazol-1-yl)methyl) | S. epidermidis | 7.81 |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Analogs against Fungal Strains
| Compound ID | R at 2-position | R' at N-position and other substitutions | Test Organism | MIC (µg/mL) | Reference |
| 5g | Varied pyrazolyl | N-((1H-benzimidazol-1-yl)methyl) | A. fumigatus | 7.81 | |
| 5i | Varied pyrazolyl | N-((1H-benzimidazol-1-yl)methyl) | A. fumigatus | 7.81 | |
| 3ag | 1H-indol-3-yl | 1-methyl | C. albicans | 3.9 | |
| 3aq | 5-Bromo-1H-indol-3-yl | 6,7-dimethyl | C. albicans | 3.9 |
Note: The data presented is for a variety of benzimidazole derivatives, not exclusively 2-bromo analogs, to provide a broader context for structure-activity relationships.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is often assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
Table 3: IC50 Values of Benzimidazole Analogs against Various Cancer Cell Lines
| Compound ID | R at 2-position | Other Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Fluoro aryl | Varied | HOS | 1.8 | |
| 1 | Fluoro aryl | Varied | G361 | 2 | |
| 1 | Fluoro aryl | Varied | MCF-7 | 2.8 | |
| 9 | Varied | Varied | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | |
| 5k | (Benzimidazol-2-yl)thio)-1-arylethan-1-one | Varied | MDA-MB-468 | 19.90 | |
| Compound 27 | 4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl | 6-fluoro, 4-carboxamide | BRCA2 mutant cells | 0.92 | |
| 5a (a 2-aryl benzimidazole) | p-tolyl | 5-(2-chloro-acetamido) | Breast Cancer Cells | Not specified, potent inhibitor | |
| 11i | Imidazopyridine/imidazopyrimidine conjugates | Varied | A-549 | 1.48 | |
| 11p | Imidazopyridine/imidazopyrimidine conjugates | Varied | A-549 | 1.92 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of biological activity.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
-
Materials:
-
Test Compounds (Benzimidazole analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Standardized microbial strains (e.g., from ATCC).
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Sterile 96-well microtiter plates.
-
-
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to subsequent wells.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
-
Materials:
-
Test Compounds.
-
Sterile paper disks.
-
Agar plates with appropriate growth medium.
-
Standardized microbial inoculum.
-
-
Procedure:
-
Prepare a uniform lawn of the microbial inoculum on the agar plate.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
In Vitro Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
Test compounds.
-
MTT solution.
-
Solubilizing agent (e.g., DMSO, isopropanol).
-
96-well plates.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
General workflow for assessing biological activity.
A notable mechanism of action for some 2-aryl benzimidazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 2-Bromobenzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmaceutical compounds is fundamental to drug development, ensuring safety, efficacy, and quality. This guide provides a comparative framework for the cross-validation of two primary analytical methods for the quantification of 2-Bromobenzimidazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation data for this compound is not widely published, this document outlines the principles, presents hypothetical performance data based on established methods for similar benzimidazole derivatives, and provides detailed experimental protocols to guide researchers in establishing and comparing these analytical methods.
Cross-validation is a critical process when multiple analytical methods are employed to ensure the consistency and reliability of data across different laboratories or throughout the various stages of drug development. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which include the assessment of parameters such as specificity, linearity, accuracy, and precision.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is a workhorse in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile. It is known for its excellent quantitative accuracy and precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for volatile and semi-volatile compounds. The mass spectrometric detection provides exceptional specificity and sensitivity, offering structural information that can unequivocally confirm the identity of the analyte. Halogenated organic compounds like this compound are often amenable to GC-MS analysis.
The following tables summarize hypothetical performance data for the HPLC-UV and GC-MS methods, which should be established during a formal cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | To be defined by study |
Table 2: Accuracy
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low QC (0.3 µg/mL) | 98.5 - 101.2% | 99.1 - 102.5% | 80 - 120% |
| Mid QC (50 µg/mL) | 99.2 - 100.5% | 99.5 - 101.0% | 80 - 120% |
| High QC (80 µg/mL) | 98.9 - 101.0% | 99.0 - 101.8% | 80 - 120% |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Intra-day Precision | < 2.0% | < 1.5% | ≤ 15% |
| Inter-day Precision | < 3.0% | < 2.5% | ≤ 15% |
Table 4: Limits of Detection and Quantification
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols should be optimized and fully validated according to ICH guidelines.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare working standards by serial dilution in the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: To be determined from the mass spectrum of this compound (e.g., targeting the molecular ion and major fragment ions).
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate or dichloromethane (1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the same solvent as the standards. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
Visualization of Analytical Workflow
The following diagrams illustrate the workflow for cross-validating analytical methods and a decision-making process for method selection.
Caption: Workflow for the cross-validation of two analytical methods.
A Comparative Guide to the Synthesis of 2-Bromobenzimidazole for Chemical Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Bromobenzimidazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for maximizing yield and purity. This guide provides a comparative analysis of two distinct protocols for the synthesis of this compound, offering detailed experimental procedures and a quantitative comparison of their reported yields.
Performance Benchmark: A Tale of Two Protocols
The synthesis of this compound can be approached from different starting materials, each with its own set of reagents and reaction conditions. Here, we compare a method starting from 2-mercaptobenzimidazole and an alternative route utilizing o-phenylenediamine. The yields and conditions for these protocols are summarized in the table below for a clear and objective comparison.
| Protocol | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) |
| Protocol 1 | 2-Mercaptobenzimidazole | Bromine, 48% Hydrobromic acid | Methanol | 16 hours | ~68% |
| Protocol 2 | o-Phenylenediamine | Cyanogen bromide | 50% Aqueous Ethanol | Not specified | 95% |
Experimental Protocols: The Devil in the Details
The following sections provide the detailed experimental methodologies for the two benchmarked synthesis protocols.
Protocol 1: Synthesis from 2-Mercaptobenzimidazole
This protocol involves the oxidative bromination of 2-mercaptobenzimidazole.
Procedure:
-
In a flask, combine 24 mL of 48% hydrobromic acid and 120 mL of methanol.
-
Cool the mixture to 5°C.
-
Add 10 g of 2-mercaptobenzimidazole to the cooled mixture.
-
While maintaining the temperature below 10°C, add 41.5 g of bromine in small portions.
-
Allow the mixture to warm to 22°C and stir for 16 hours under a nitrogen atmosphere.
-
After 16 hours, cool the mixture to 5°C and filter the resulting solid.
-
Add the collected solid to a mixture of 50 mL of methanol and 20 mL of aqueous ammonium hydroxide.
-
Adjust the pH of the mixture to 6.5 with acetic acid.
-
Cool the mixture to 5°C, filter the product, wash it with water, and dry.
-
A second crop of the product can be obtained by cooling the filtrates, followed by filtration, washing with water, and drying.
-
The combined crops result in the final product.
Based on the reported starting amount of 10g of 2-mercaptobenzimidazole and a final product weight of 9.05g, the calculated yield is approximately 68%.
Protocol 2: Synthesis from o-Phenylenediamine
This method describes the cyclization of o-phenylenediamine with cyanogen bromide to form the this compound ring system.
Procedure:
-
Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50% aqueous ethanol (20 mL).
-
To this solution, add cyanogen bromide (1.11 g, 10.5 mmol) in 50% aqueous ethanol (10 mL) dropwise with stirring.
-
Continue stirring the reaction mixture for an additional period at room temperature.
-
Upon completion of the reaction, as monitored by thin-layer chromatography, the product is isolated.
-
The reaction mixture is typically neutralized or made slightly basic to precipitate the product.
-
The precipitated this compound is collected by filtration, washed with water, and dried to afford the pure product.
This method is reported to yield 95% of this compound.
Logical Workflow for Protocol Selection
The choice of a synthetic protocol often depends on various factors including the availability of starting materials, desired yield, reaction time, and safety considerations. The following diagram illustrates a logical workflow for selecting a suitable protocol for the synthesis of this compound.
Safety Operating Guide
Personal protective equipment for handling 2-Bromobenzimidazole
Essential Safety and Handling Guide for 2-Bromobenzimidazole
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Profile of this compound
This compound is a chemical compound that requires careful handling due to its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following primary hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) Summary
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | Required PPE | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles / Face Shield | Goggles are required for handling liquids that can splash. A face shield should be used in conjunction with goggles for maximum protection. |
| Skin/Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect clothing and skin from potential spills. Long pants and closed-toe shoes are mandatory. |
| Respiratory | Fume Hood / Respirator | All handling of the solid chemical should occur in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available or if dust formation is significant, a NIOSH-approved respirator is required. |
Operational and Disposal Plan
This section provides step-by-step procedural guidance for the safe handling and disposal of this compound.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
